molecular formula C7H6BrN3OS B1292902 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 860790-21-2

5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292902
CAS No.: 860790-21-2
M. Wt: 260.11 g/mol
InChI Key: PETGUNMIFOCGMU-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a bromo-substituted furan ring and a triazole ring

Scientific Research Applications

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological macromolecules. The presence of a bromine atom and a thiol group could enable covalent binding to target proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done in a well-ventilated area while wearing appropriate personal protective equipment. The compound should be stored properly to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Bromination of 2-furyl compounds: The starting material, 2-furyl compounds, undergoes bromination to introduce the bromo substituent at the 5-position of the furan ring.

    Formation of the triazole ring: The brominated furan compound is then reacted with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and other nitrogen-containing reagents.

    Introduction of the thiol group: The final step involves the introduction of the thiol group at the 3-position of the triazole ring. This can be achieved through various methods, including thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and triazole formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding furan compound.

    Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Various substituted furan-triazole-thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone
  • 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid

Uniqueness

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a bromo-substituted furan ring and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGUNMIFOCGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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